(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate
Description
The compound "(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate" is a structurally complex molecule featuring a carboxylated oxane core linked to a methyl-piperazinium moiety and a thienobenzodiazepine heterocycle. Structural elucidation of such compounds often relies on crystallographic tools like SHELX, which has been pivotal in small-molecule refinement and structure determination .
Properties
Molecular Formula |
C23H28N4O6S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/t16-,17-,18+,19-,22-/m0/s1 |
InChI Key |
TYDOWDWSLBLZGX-QUXXCFOZSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the oxane ring and the attachment of the piperazin-1-ium group. The reaction conditions typically require specific catalysts and solvents to ensure the correct stereochemistry is achieved. For example, the use of chiral catalysts can help in obtaining the desired enantiomer.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The piperazin-1-ium group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carboxylate group can yield primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity and functional groups.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart specific properties to the final products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperazin-1-ium group can interact with negatively charged sites on proteins, while the oxane ring can fit into hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienobenzodiazepine Derivatives
The thienobenzodiazepine moiety is shared with antipsychotic agents like olanzapine and clozapine. However, the presence of a carboxylated oxane and quaternized piperazine in this compound distinguishes it from classical analogs. Key differences include:
| Property | Target Compound | Olanzapine | Clozapine |
|---|---|---|---|
| Molecular Weight | ~600 g/mol (estimated) | 312.41 g/mol | 326.82 g/mol |
| Solubility | Likely polar due to carboxylate and hydroxyls | Low (lipophilic) | Low (lipophilic) |
| Structural Uniqueness | Oxane backbone, quaternized piperazine | Piperazine-ethylene bridge | Dibenzodiazepine core |
Piperazine-Containing Compounds
Piperazine derivatives are common in antipsychotics and antihistamines. The quaternized (methylated) piperazine in this compound may reduce blood-brain barrier permeability, shifting its activity toward peripheral targets. For example, compared to the antidepressant trazodone (a triazolopyridine-piperazine hybrid), this compound’s thienobenzodiazepine moiety could confer distinct receptor-binding profiles, possibly targeting serotonin or dopamine receptors with higher specificity .
Pharmacological and Functional Comparisons
Ferroptosis Induction Potential
Recent studies highlight ferroptosis-inducing agents (FINs) as promising anticancer therapeutics. While the target compound’s role in ferroptosis remains uncharacterized, structurally related thienobenzodiazepines have shown selective cytotoxicity in oral squamous cell carcinoma (OSCC) models. Natural compounds (e.g., artesunate) and synthetic FINs (e.g., erastin) exhibit mechanisms involving glutathione depletion or lipid peroxidation. Hypothetically, the target compound’s redox-active thiophene ring could facilitate similar pro-ferroptotic effects, warranting further investigation .
3D Culture and Drug Screening
Advanced 3D culture systems, such as stereolithographic hydrogel platforms, enable nuanced evaluation of drug efficacy and toxicity. While PEGDA-based constructs (as in ) are used for compound perfusion studies, the target compound’s polar groups may influence diffusion kinetics in such models compared to lipophilic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
